molecular formula C22H24N2O3 B2678231 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one CAS No. 869340-69-2

7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one

Cat. No.: B2678231
CAS No.: 869340-69-2
M. Wt: 364.445
InChI Key: GJKMLSWKBWJKOJ-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse applications in pharmaceuticals, dyes, and liquid crystals . The compound features a coumarin ring system substituted with a hydroxy group, a methyl group, a phenyl group, and a piperazine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one typically involves the following steps :

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 4-methylpiperazine.

    Reaction with Formaldehyde: 4-methylpiperazine is reacted with formaldehyde in acetonitrile to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 7-hydroxy-4-methylcoumarin under heating conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 7-oxo-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2,3-dihydrochromen-2-one.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one has several scientific research applications :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its coumarin core.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and liquid crystals.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets . The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine moiety can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-hydroxy-4-methyl-8-coumarinyl)-l-alanine
  • 8-{[bis(pyridin-2-ylmethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one

Uniqueness

7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine moiety enhances its solubility and potential for forming complexes with metal ions, making it a valuable compound for various applications .

Properties

IUPAC Name

7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-17-8-9-19(25)18(14-24-12-10-23(2)11-13-24)21(17)27-22(26)20(15)16-6-4-3-5-7-16/h3-9,25H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKMLSWKBWJKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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